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Abstract

This technical guide provides an in-depth exploration of the fundamental interactions between
ammonia (NHs) and methanol (CHsOH). It consolidates key findings from experimental and
computational studies, focusing on thermodynamic properties, intermolecular forces, and
reaction kinetics. This document aims to serve as a comprehensive resource for researchers in
chemistry, chemical engineering, and pharmaceutical sciences by presenting quantitative data
in structured tables, detailing experimental methodologies, and visualizing complex
relationships through diagrams. The interactions between ammonia and methanol are pivotal in
various applications, including alternative fuels, chemical synthesis, and understanding
biological processes. A thorough understanding of their miscibility, solution thermodynamics,
and reactive behavior is crucial for process optimization and the design of new molecular
entities.

Introduction

The study of ammonia-methanol interactions is a field of significant scientific and industrial
interest. Both molecules are polar and capable of forming hydrogen bonds, leading to complex
behaviors in their mixtures. These interactions govern a wide range of phenomena, from the
thermophysical properties of their solutions to the reaction pathways in their combustion. In the
context of green energy, ammonia-methanol blends are being investigated as potential carbon-
neutral fuels. In chemical synthesis, these mixtures are common solvent systems and
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reactants. For drug development, understanding the interplay of amine and hydroxyl functional
groups is fundamental to predicting molecular interactions and designing new therapeutic
agents.

This guide synthesizes the current state of knowledge on ammonia-methanol interactions,
drawing from a variety of research methodologies including spectroscopy, calorimetry, and
computational modeling. It is structured to provide a clear and detailed overview for
professionals requiring a deep technical understanding of this chemical system.

Thermodynamic Properties of Ammonia-Methanol
Mixtures

The thermodynamic properties of ammonia-methanol mixtures are crucial for designing and
optimizing separation processes, reaction conditions, and fuel formulations. Key parameters
include vapor-liquid equilibrium (VLE), solubility, and the enthalpy of mixing.

Vapor-Liquid Equilibrium (VLE) and Solubility

The solubility of ammonia in methanol is significant due to the formation of hydrogen bonds.
Several studies have experimentally determined the VLE data and solubility limits for the
ammonia-methanol system at various temperatures and pressures.

Table 1: Solubility of Ammonia in Methanol at Various Temperatures and Pressures[1][2]

Mole Fraction of Ammonia

Temperature (K) Pressure (MPa) L

in Liquid
313.75 0.1-4.2 Up to ~0.68
353.1 0.1-16 Up to ~0.30
354.35 0.1-42 Up to ~0.57
393.1 0.1-16
395.0 0.1-42 Up to ~0.60

Table 2: Vapor-Liquid Equilibrium Data for the Ammonia (1) + Methanol (2) System][3]
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Temperature (°C) Pressure (MPa) X (Lifwid Mole oA (Va.lpor Mole
Fraction) Fraction)
10 0.288 0.103 0.811
10 0.518 0.205 0.902
10 0.865 0.407 0.946
10 1.096 0.612 0.966
20 0.432 0.104 0.822
20 0.778 0.207 0.905
20 1.300 0.409 0.948
20 1.650 0.615 0.967
Enthalpy of Mixing

While direct experimental calorimetric data for the enthalpy of mixing of ammonia and methanol
is not readily available in the reviewed literature, computational studies provide valuable
insights into the interaction energies. The formation of hydrogen bonds between ammonia and
methanol is an exothermic process, suggesting a negative enthalpy of mixing for ideal
solutions. For ideal mixtures, the enthalpy of mixing is considered to be zero[4][5]. However,
the strong interactions in the ammonia-methanol system lead to non-ideal behavior.

Intermolecular Interactions and Spectroscopic
Studies

The interactions between ammonia and methanol are primarily governed by hydrogen bonding.
Methanol can act as a hydrogen bond donor (O-H---N) and a hydrogen bond acceptor (N-
H---O). Computational and spectroscopic studies have been employed to elucidate the nature
and strength of these interactions.

Hydrogen Bonding

Infrared matrix isolation spectroscopy has been a key technique in studying the hydrogen-
bonded complexes of ammonia and methanol. These studies, combined with ab initio
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calculations, have confirmed the formation of stable 1:1 complexes.

Table 3: Calculated Interaction Energies and Vibrational Frequency Shifts for Ammonia-

Methanol Complexes|[3]

OH Stretching Frequency

Complex Structure Interaction Energy (kJ/mol) .

Shift (cm™?)
CHsOH:-:NHs (O-H--:N) -18.8 -266
NHs:--HOCH3s (N-H---O) (Less Stable)

The significant red shift in the OH stretching frequency is a strong indicator of hydrogen bond
formation, with the O-H---N interaction being the more stable configuration[3].

Ammonia (Donor) Methanol (Acceptor)
HaN-H N0 » OCHs

Methanol (Donor) Ammonia (Acceptor)
HsC-O-H O-HN > NHs

Click to download full resolution via product page

Figure 1: Dominant hydrogen bonding modes between ammonia and methanol.

Reaction Kinetics and Mechanisms

The interactions between ammonia and methanol are also critical in the context of their co-
combustion as a blended fuel. The addition of methanol to ammonia has been shown to

significantly enhance its combustion properties by altering the reaction kinetics.

Combustion Chemistry
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Studies on the oxidation and combustion of ammonia-methanol blends have identified key

elementary reactions that govern the overall process. The presence of methanol facilitates the

initial decomposition of ammonia by providing a source of reactive radicals.

Key reactions in the combustion of ammonia-methanol blends include H-abstraction from both

ammonia and methanol by radicals such as OH, O, and H. The amino radical (NHz) plays a

central role, and its cross-reactions with methanol are particularly important[6].

NHs
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/
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Click to download full resolution via product page

Figure 2: Simplified reaction pathway in ammonia-methanol combustion.

The addition of a small amount of methanol can significantly reduce the ignition delay time of

ammonia[7][8]. For instance, adding 5% methanol can shorten the ignition delay time by more

than 60%]7].

Table 4: Effect of Methanol Addition on Ignition Delay Time (IDT) of Ammonia[7][8]
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Methanol in Fuel (mol%) Approximate IDT Reduction

1 Lowers ignition temperature by ~100 K at 40 bar
5 > 60%

20 Significant reduction

Experimental Protocols

This section details the methodologies used in the key experimental studies cited in this guide.

Vapor-Liquid Equilibrium and Solubility Measurement

A common method for determining the solubility and VLE of a gas in a liquid is the high-
pressure view-cell technique based on the synthetic method[1][2].

Protocol:

e Apparatus: A high-pressure view-cell equipped with a magnetic stirrer, a pressure transducer,
and a temperature sensor. The cell is placed in a thermostatic bath.

e Procedure: a. A known amount of the solvent (methanol) is charged into the evacuated and
thermostated cell. b. The gas (ammonia) is added to the cell in stepwise increments. The
amount of gas added is determined gravimetrically or volumetrically. c. After each addition,
the mixture is stirred until thermodynamic equilibrium is reached, as indicated by a constant
pressure reading. d. The equilibrium pressure, temperature, and the overall composition of
the mixture are recorded.

o Data Analysis: The phase compositions are calculated from the known overall composition
and the measured pressure and temperature using an appropriate thermodynamic model
(e.g., an equation of state).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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